(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
Description
(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with methoxy and methyl groups, and a piperidine ring linked to a piperazine moiety
Properties
IUPAC Name |
(2-methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-15-12-17(13-18(20-15)25-3)19(24)23-6-4-16(5-7-23)14-22-10-8-21(2)9-11-22/h12-13,16H,4-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLGNXUUCJHHTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(=O)N2CCC(CC2)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine derivative, followed by the introduction of the piperidine and piperazine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperidine or piperazine derivatives.
Scientific Research Applications
(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to physiological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenethylamine
Uniqueness
Compared to similar compounds, (2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone is unique due to its specific substitution pattern and the presence of both piperidine and piperazine rings. This structural complexity may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
